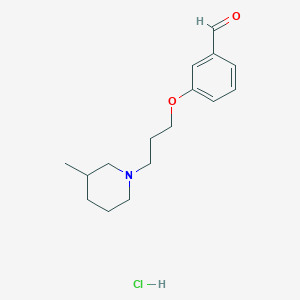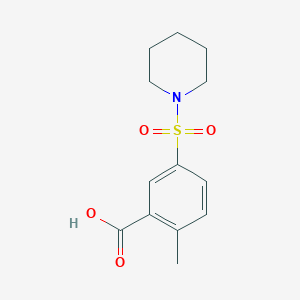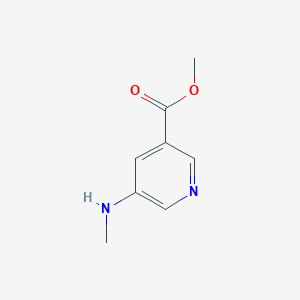
Methyl 5-(Methylamino)nicotinate
Vue d'ensemble
Description
Methyl 5-(Methylamino)nicotinate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a white to brown solid .
Molecular Structure Analysis
Methyl 5-(Methylamino)nicotinate contains a total of 22 bonds. These include 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic secondary amine, and 1 Pyridine .Physical And Chemical Properties Analysis
Methyl 5-(Methylamino)nicotinate is a white to brown solid . It has a molecular weight of 166.18 . The compound contains 8 Carbon atoms, 10 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Applications De Recherche Scientifique
Biosynthesis in Plants
A study by Sastry and Waller (1972) identified N-methyl-5-carboxamide-2-pyridone, a compound related to Methyl 5-(Methylamino)nicotinate, in Trewia nudiflora. This compound, previously only known as a mammalian metabolite of nicotinic acid, was found to be biosynthesized in this plant species.
Potential Diabetes Treatment
Research by Sabnis (2021) discusses novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT) for diabetes treatment. NNMT, an enzyme catalyzing methylation of nicotinamide, is a therapeutic target for metabolic disorders like type 2 diabetes, with analogues of nicotinamide showing promise as NNMT inhibitors.
Metabolic Studies
A study by Shibata and Matsuo (1989) correlated dietary niacin intake with urinary excretion of its metabolites, including compounds related to Methyl 5-(Methylamino)nicotinate. This study provides insights into the metabolic pathways of nicotinamide and nicotinic acid in humans.
Liver Cirrhosis Research
Pumpo et al. (2001) conducted a study on the metabolism of nicotinamide in liver cirrhosis patients, observing altered levels of N-methylnicotinamide and 2-pyridone-5-carboxamide, compounds related to Methyl 5-(Methylamino)nicotinate. This research contributes to understanding the metabolic changes in liver cirrhosis.
Percutaneous Penetration Studies
Research by Issachar et al. (1998) investigated the cutaneous penetration of methyl nicotinate in sensitive skin, providing insights into the absorption and effects of related compounds like Methyl 5-(Methylamino)nicotinate.
Chromatographic Analysis
A study by Li et al. (2003) achieved rapid separation of nicotinic acid and its metabolites, including compounds structurally related to Methyl 5-(Methylamino)nicotinate, using high-flow gradient chromatography.
Metabolism in Renal Disease
Lenglet et al. (2016) identified N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, as a uremic toxin. This research is relevant to understanding the metabolism and potential toxicities of related compounds in renal disease.
Preparation from Bromonicotinic Acid
Clark (1976) detailed the preparation of deuterium-labeled nicotinic acid, including Methyl nicotinate-5-2H, from 5-bromonicotinic acid. This method is significant for synthesizing labeled analogues of Methyl 5-(Methylamino)nicotinate for research purposes.
Biosynthesis Pathway Study
A study by Quinn and Greengard (1966) explored the biosynthesis of N1-Methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide. Insights from this study can be applied to understand the biosynthesis of Methyl 5-(Methylamino)nicotinate.
Clinical Trial in Healthy Men
Irie et al. (2020) conducted a clinical trial examining the effects of nicotinamide mononucleotide administration on various clinical parameters. This study provides insights into the metabolism of nicotinamide and its derivatives, including Methyl 5-(Methylamino)nicotinate.
Comparison of Nicotinic Acid and Nicotinamide
Sun et al. (2017) compared the effects of nicotinic acid and nicotinamide degradation on plasma levels of choline and betaine. This study aids in understanding the metabolic differences between these compounds and their derivatives, including Methyl 5-(Methylamino)nicotinate.
Antinociceptive Activity of Methyl Nicotinate
A study by Erharuyi et al. (2015) on the synthesis and antinociceptive activity of methyl nicotinate offers insights into the potential therapeutic applications of related compounds such as Methyl 5-(Methylamino)nicotinate.
Niacin Skin Flush in Schizophrenia
Ward et al. (1998) evaluated the skin response to aqueous methyl nicotinate in schizophrenia, providing a unique perspective on the use of niacin derivatives in psychiatric research.
Phonophoresis Study
McElnay et al. (1993) investigated the enhancement of percutaneous absorption of methyl nicotinate via ultrasound, relevant for understanding the transdermal delivery of related compounds.
Metabolism in Rat Liver
Hagino et al. (1968) studied the metabolism of nicotinamide and related compounds in rat liver, which can be applied to understanding the liver metabolism of Methyl 5-(Methylamino)nicotinate.
Plasma Serotonin and Histamine Levels
Tian et al. (2013) examined the effects of excess nicotinamide on plasma serotonin and histamine levels, providing insights into the effects of high niacin intake on monoamine neurotransmitters.
LC/MS/MS Determination of Metabolites
Szafarz et al. (2010) developed a method for quantifying nicotinic acid and its metabolites in rat plasma, which could be adapted for measuring Methyl 5-(Methylamino)nicotinate and its metabolites.
Enhancement of Peripheral Blood Collection
Zhu et al. (2022) studied the effect of methyl nicotinate solution on peripheral blood collection, providing a potential novel application for related compounds.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-7-3-6(4-10-5-7)8(11)12-2/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYNYAIMEJCRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255698 | |
| Record name | Methyl 5-(methylamino)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(Methylamino)nicotinate | |
CAS RN |
91702-86-2 | |
| Record name | Methyl 5-(methylamino)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91702-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(methylamino)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)
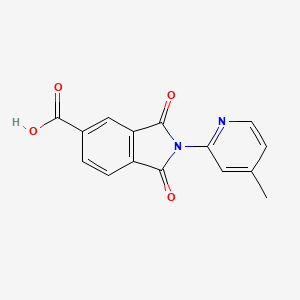




![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)
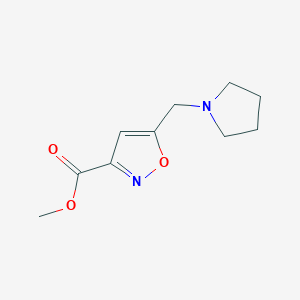

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
